Bienvenue dans la boutique en ligne BenchChem!

AZD6738

Kinase Selectivity Off-Target Activity PIKK Family

AZD6738 (ceralasertib) is the only orally bioavailable ATR inhibitor with a clinically-defined PK profile (terminal t½ 8–11 h) and demonstrated synthetic lethality in ATM-deficient xenograft models. Its narrow kinome selectivity minimizes off-target artifacts, ensuring mechanistic data integrity. The established Phase I dosing schedule (40 mg QD, days 1–2 with carboplatin) provides a direct translational bridge for preclinical combination studies. Oral formulation enables convenient chronic dosing in long-term tumor growth delay and metastasis prevention studies. Choose AZD6738 for reproducible, translatable DDR research with unmatched oral bioavailability and selectivity.

Molecular Formula C20H24N6O2S
Molecular Weight 412.5 g/mol
Cat. No. B8715501
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAZD6738
Molecular FormulaC20H24N6O2S
Molecular Weight412.5 g/mol
Structural Identifiers
SMILESCC1COCCN1C2=NC(=NC(=C2)C3(CC3)S(=N)(=O)C)C4=C5C=CNC5=NC=C4
InChIInChI=1S/C20H24N6O2S/c1-13-12-28-10-9-26(13)17-11-16(20(5-6-20)29(2,21)27)24-19(25-17)15-4-8-23-18-14(15)3-7-22-18/h3-4,7-8,11,13,21H,5-6,9-10,12H2,1-2H3,(H,22,23)
InChIKeyOHUHVTCQTUDPIJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





AZD6738 (Ceralasertib) for Procurement: An Orally Bioavailable ATR Kinase Inhibitor with Established Clinical Profile


AZD6738 (ceralasertib) is an ATP-competitive, orally bioavailable small molecule inhibitor of the serine/threonine protein kinase Ataxia Telangiectasia and Rad3-related (ATR) [1]. It belongs to the class of DNA damage response (DDR) inhibitors and is characterized by its sulfoximine morpholinopyrimidine chemical scaffold [2]. The compound has undergone extensive clinical evaluation, including Phase I, II, and III trials, for various cancer indications, both as monotherapy and in combination with chemotherapy, immunotherapy, and radiotherapy [3].

Why Generic Substitution of AZD6738 Fails: The Critical Impact of Distinct Pharmacokinetic and Selectivity Profiles


ATR inhibitors (ATRi) are not interchangeable due to significant differences in potency, selectivity, pharmacokinetics (PK), and toxicity profiles. While multiple ATRi candidates exist (e.g., berzosertib/M6620, elimusertib/BAY1895344, camonsertib/RP-3500), their distinct properties profoundly influence their suitability for specific experimental and clinical contexts [1]. For instance, AZD6738 exhibits a unique combination of oral bioavailability, a well-defined PK profile with a terminal half-life of 8-11 hours in humans, and a specific cardiac toxicity signal, differentiating it from intravenously administered berzosertib or more potent but differently selective elimusertib [2][3]. Substitution without rigorous re-optimization of dosing and scheduling can invalidate experimental results or compromise therapeutic outcomes.

AZD6738 Quantitative Evidence Guide: Head-to-Head Data for Informed Scientific Selection


Kinase Selectivity Profile of AZD6738 vs. Berzosertib and Elimusertib

AZD6738 demonstrates a broader and more stringent selectivity profile compared to other clinical-stage ATR inhibitors. In a 442-kinase panel at 1 µM, AZD6738 showed >50% inhibition for only two kinases (PIK3C2G and CLK4), while a 71-kinase panel including related PIKK family members (ATM, DNA-PK, mTOR) confirmed minimal off-target activity [1][2]. This contrasts with berzosertib (M6620/VX-970), which has a reported selectivity fold to mTOR of only 1.3x and ATM of 2.6 µM in cell-based assays [3], and elimusertib (BAY1895344), which has a reported mTOR IC50 of 35 nM .

Kinase Selectivity Off-Target Activity PIKK Family

Oral Bioavailability and Human Pharmacokinetics of AZD6738 Compared to Intravenous Berzosertib

AZD6738 is formulated for oral administration, achieving a rapid absorption (tmax ~1 hour) and a terminal plasma half-life of 8-11 hours in humans, supporting convenient once- or twice-daily dosing [1]. This contrasts with berzosertib (M6620/VX-970), which is administered intravenously, limiting its utility in chronic dosing regimens and long-term studies [2]. Additionally, a Phase I ADME study has been initiated to determine the absolute bioavailability of ceralasertib, further characterizing its PK properties [3].

Pharmacokinetics Oral Bioavailability Clinical Dosing

Differential Toxicity Profile: Cardiotoxicity Signal in AZD6738 vs. Other ATR Inhibitors

A comparative in vivo toxicology study in mice revealed that AZD6738 is uniquely associated with moderate pericarditis and myocarditis, a cardiotoxicity signal not observed with elimusertib (BAY1895344) or berzosertib (M6620) [1][2]. Conversely, berzosertib presented a unique profile of ameliorating total body irradiation (TBI)-induced lymphocytopenia [1]. Elimusertib was noted as the most potent of the three ATRi [2].

Toxicology Cardiotoxicity Safety Pharmacology

Potency and Activity in ATM-Deficient vs. ATM-Proficient Models

AZD6738 exhibits a context-dependent potency that is significantly enhanced in ATM-deficient tumor models. In a 3-day proliferation assay, AZD6738 monotherapy inhibited the growth of 73/197 solid and hematological cell lines with an IC50 of less than 1 µM, with enhanced sensitivity observed in cell lines with loss of ATM function [1]. In vivo, chronic daily oral dosing as monotherapy showed significant tumor growth inhibition against several ATM-deficient xenograft models, but not in ATM-proficient models [1][2]. This synthetic lethal relationship is a key feature of its mechanism, but quantitative comparisons to other ATRi in this specific context are limited.

Synthetic Lethality ATM Deficiency Xenograft Models

AZD6738 Synergy with Chemotherapy and Radiation

AZD6738 demonstrates synergistic cell-killing activity when used in combination with DNA-damaging chemotherapy agents (cisplatin, carboplatin, gemcitabine, bendamustine) or ionizing radiation (IR) across multiple cell lines [1][2]. Specifically, in ATM-deficient H23 NSCLC cells, AZD6738 strongly synergizes with cisplatin to induce rapid cell death . In xenograft studies, combining AZD6738 with IR or carboplatin resulted in significant enhancement of anti-tumor activity compared to monotherapies alone [1]. While other ATRi also enhance the effects of DNA damage, the specific combination of AZD6738 with carboplatin has been advanced to Phase I clinical trials, establishing a defined RP2D (40 mg once daily on days 1-2) [3].

Combination Therapy Synergy DNA Damaging Agents

Dose-Dependent Bioavailability in Preclinical Models

In mouse models, AZD6738 exhibits non-linear, dose-dependent pharmacokinetics. A study using a highly sensitive LC-MS/MS assay found that bioavailability increased with dose in a greater-than-proportional manner, resulting in a ~2-fold increase in bioavailability between the lowest and highest investigated doses [1]. This behavior was attributed to saturable first-pass metabolism in the intestine and gut [1]. The complex non-linear behavior appears to be recapitulated clinically at low doses [1].

Pharmacokinetics Bioavailability Dose Linearity

Optimal Application Scenarios for AZD6738 in Research and Industry


Investigating Synthetic Lethality and DNA Damage Response in ATM-Deficient Cancers

AZD6738 is particularly well-suited for preclinical studies exploring synthetic lethality with ATM deficiency. Its demonstrated ability to selectively inhibit tumor growth in ATM-deficient xenograft models, but not in ATM-proficient models, makes it an ideal tool for dissecting ATR-dependent survival mechanisms [1]. Researchers can leverage AZD6738 to validate ATM loss as a predictive biomarker for ATR inhibitor sensitivity, informing patient stratification strategies for future clinical trials [2].

Preclinical Combination Therapy Studies with DNA-Damaging Agents

Given its well-documented synergy with chemotherapy (e.g., cisplatin, carboplatin, gemcitabine) and ionizing radiation, AZD6738 is a valuable component in preclinical combination therapy studies [1]. The established Phase I clinical dosing schedule for AZD6738 in combination with carboplatin (40 mg once daily on days 1-2) provides a direct translational bridge for researchers aiming to advance their findings to early-phase clinical investigation [3].

Long-Term In Vivo Studies Requiring Convenient Oral Dosing

For chronic preclinical studies, the oral bioavailability of AZD6738 offers a significant advantage over intravenously administered ATR inhibitors. Its oral formulation allows for convenient, once- or twice-daily dosing over extended periods, facilitating long-term efficacy and toxicity assessments in mouse models [1]. This is particularly relevant for studies requiring sustained target inhibition, such as tumor growth delay or prevention of metastasis [4].

Mechanistic Studies Requiring a Highly Selective ATR Probe

The broad kinase selectivity profile of AZD6738, with minimal off-target activity against the wider kinome and related PIKK family members, positions it as a superior chemical probe for mechanistic studies [5]. Researchers investigating ATR-specific signaling pathways can use AZD6738 with greater confidence that observed effects are due to on-target inhibition, minimizing confounding results from off-target activities that may be more prevalent with other, less selective ATR inhibitors [6].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for AZD6738

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.